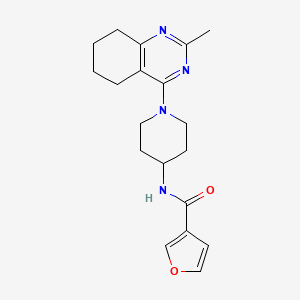

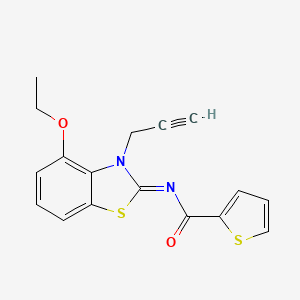

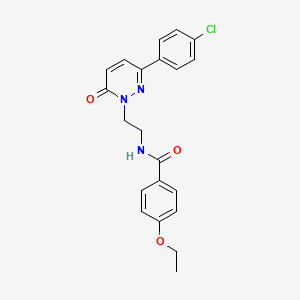

2-(1-Butylbenzimidazol-2-yl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be determined using techniques such as single-crystal X-ray diffraction (XRD). For example, a Co(II) complex with a similar structure was analyzed using XRD, revealing that three chelate ligands are coordinated to the Co(II) cation by the O atoms of the hydroxyl group and the N atoms of the imidazole ring .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives can be complex and varied. For instance, a Co(II) complex with a similar structure was prepared through a series of reactions . In another example, the compound 2,2’-(((1h-benzo(d) imidazol-2-yl)methyl)azanediyl)bis(ethan-1-ol) was reacted with benzyl bromide to afford a compound which was used as raw material to prepare a series of compounds through condensation reaction .科学的研究の応用

Antibacterial Activity

BBE exhibits significant antibacterial properties. Researchers have synthesized derivatives of BBE and screened them for their antibacterial effects. Notably, compounds 1, 2a, and 8 demonstrated strong antibacterial activity. These findings suggest that BBE derivatives could be explored further as potential antimicrobial agents .

Antifungal Activity

While BBE derivatives showed moderate antifungal activity, compounds 1, 2a, and 8 stood out. Researchers have investigated their effects against fungal pathogens. Although the antifungal activity is not as pronounced as the antibacterial activity, it still warrants exploration for potential therapeutic applications .

Heterocyclic Compound Synthesis

Benzimidazole compounds, including BBE, are part of the heterocyclic family. These compounds play essential roles in agriculture, industry, and medicine. BBE’s structure combines benzene and imidazole rings, making it a versatile building block for synthesizing novel heterocyclic derivatives .

Vitamin B12 Ligand

N-ribosyl-dimethyl benzimidazole, a natural compound related to BBE, serves as a ligand for cobalt in vitamin B12. Vitamin B12 is crucial for various biological processes, including DNA synthesis and nerve function. Understanding BBE’s structural similarity to this ligand may lead to insights into its potential vitamin-related applications .

Chemical Reactions and Characterization

Researchers have characterized BBE derivatives using techniques such as FT-IR (Fourier-transform infrared spectroscopy) and HNMR (proton nuclear magnetic resonance). Additionally, CHN analysis provides information about the compound’s elemental composition. These analytical methods help validate the synthesized compounds and assess their properties .

Research Use and Catalog Information

BBE (Catalog No.: S2882732) is available for research purposes. Scientists can explore its applications in various contexts, including drug discovery, materials science, and chemical biology. The compound’s molecular formula is C13H18N2O, with a molecular weight of 218.3 g/mol.

将来の方向性

Benzimidazole derivatives, such as 2-(1-Butylbenzimidazol-2-yl)ethan-1-ol, have a wide range of pharmacological properties and are used in the treatment of various diseases . The preparation of new benzimidazole derivatives and benzimidazole complexes with metals, and the study of their structure and properties, is a promising direction in the development of coordination and medicinal chemistry .

特性

IUPAC Name |

2-(1-butylbenzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-3-9-15-12-7-5-4-6-11(12)14-13(15)8-10-16/h4-7,16H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEXXIVWJLPNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Butylbenzimidazol-2-yl)ethan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2594225.png)

![N-[4-[(2,5-Dioxoimidazolidin-4-yl)methyl]phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2594228.png)

![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2594240.png)

![7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2594241.png)

![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2594242.png)

![1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate](/img/structure/B2594243.png)